N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide
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Overview
Description
“N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide” is a chemical compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The thiadiazole ring is attached to a sec-butylthio group, a chloro-methoxybenzamide group, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, as a heterocycle, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the thiadiazole ring and the amine group could make it reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties would be influenced by the compound’s molecular structure .Scientific Research Applications
Synthesis and Antimicrobial Applications
One study outlines the synthesis and antimicrobial screening of a series of compounds structurally related to N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide. These compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against several strains of fungi. This suggests potential applications in treating microbial diseases (Desai et al., 2013).
Anticonvulsant Properties
Another research initiative focused on the synthesis of 4-thiazolidinone derivatives, including structures analogous to the compound of interest, demonstrating considerable anticonvulsant activity. This investigation highlights the potential of such derivatives in developing treatments for convulsive disorders without significantly impairing cognitive functions (Faizi et al., 2017).
Photodynamic Therapy for Cancer
A study on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including derivatives structurally similar to this compound, showed these compounds have high singlet oxygen quantum yields. Such characteristics are crucial for Type II photosensitizers in photodynamic therapy, indicating the potential for cancer treatment applications (Pişkin et al., 2020).
Antimicrobial and Antioxidant Properties
Further research into imino-4-methoxyphenol thiazole derived Schiff bases, related in structure to the compound , demonstrated moderate antibacterial and antifungal activities. This suggests their use as antimicrobial agents in various applications (Vinusha et al., 2015).
Anti-inflammatory and Analgesic Activities
The synthesis and evaluation of 1,2,4-thiadiazolidines, including structures akin to this compound, revealed significant anti-inflammatory and analgesic properties. These findings point towards their potential application in developing therapies for inflammatory and pain-related conditions (Pandeya et al., 1991).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S2/c1-4-8(2)21-14-18-17-13(22-14)16-12(19)10-7-9(15)5-6-11(10)20-3/h5-8H,4H2,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHIXYYZXBECBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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